molecular formula C22H25NO5S B12193416 (4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(3-methoxypropyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(3-methoxypropyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12193416
M. Wt: 415.5 g/mol
InChI Key: SOOHJTKFMIJYDL-CZIZESTLSA-N
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Description

3-hydroxy-1-(3-methoxypropyl)-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the core structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-1-(3-methoxypropyl)-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Materials Science: Use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(3-methoxypropyl)-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Unique due to its specific functional groups and structure.

    Other Pyrrolidinone Derivatives: Compounds with similar core structures but different functional groups.

    Thiophene-Containing Compounds: Compounds with thiophene rings but different core structures.

Uniqueness

The uniqueness of 3-hydroxy-1-(3-methoxypropyl)-4-[4-(propan-2-yloxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H25NO5S/c1-14(2)28-16-9-7-15(8-10-16)20(24)18-19(17-6-4-13-29-17)23(11-5-12-27-3)22(26)21(18)25/h4,6-10,13-14,19,24H,5,11-12H2,1-3H3/b20-18+

InChI Key

SOOHJTKFMIJYDL-CZIZESTLSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=CS3)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=CS3)O

Origin of Product

United States

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